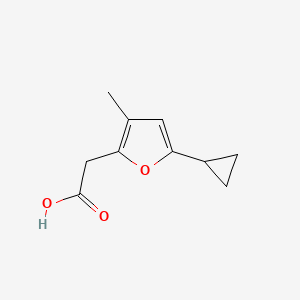

2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized by a furan ring substituted with a cyclopropyl and a methyl group, and an acetic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cross-ketonization of methyl 2-furoate with carboxylic acids . This reaction typically requires a catalyst, such as ZrO2, and is conducted under continuous-flow, gas-phase conditions at elevated temperatures (around 350°C). The optimization of the molar ratio between reactants is crucial to achieve high selectivity and conversion rates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of catalytic cross-ketonization and other related synthetic techniques can be scaled up for industrial applications. The use of efficient catalysts and continuous-flow reactors can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

Reduction: Reduction reactions can target the cyclopropyl or methyl groups, leading to the formation of different reduced products.

Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the cyclopropyl group can produce cyclopropylmethanol derivatives.

Scientific Research Applications

2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and acetic acid moiety play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes through its functional groups .

Comparison with Similar Compounds

2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid can be compared with other similar compounds, such as:

2-Acetyl furan: A compound with a similar furan ring structure but different substituents.

Furan-2,5-dicarboxylic acid: Another furan derivative with carboxylic acid groups.

Cyclopropyl acetic acid: A compound with a cyclopropyl group and an acetic acid moiety but lacking the furan ring.

These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound .

Biological Activity

2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, anticancer, and cytotoxic activities, supported by case studies and research findings.

Chemical Structure

The compound can be described as follows:

- Molecular Formula : C10H12O2

- Structural Features : It contains a cyclopropyl group and a furan moiety, which are known to influence biological activity.

1. Anti-inflammatory Activity

Research has indicated that compounds containing furan rings often exhibit anti-inflammatory properties. In studies involving various cyclopropane derivatives, including those similar to this compound, notable anti-inflammatory effects were observed. For instance, spirocyclopropanes have been documented to inhibit pro-inflammatory cytokines in cellular models .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. In one study, compounds with similar structural motifs demonstrated significant cytotoxicity against several cancer cell lines, including human melanoma and colon cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 7.5 | Induction of apoptosis |

| KB | 0.001 | Cell cycle arrest |

| L1210 | 0.00012 | Apoptosis via caspase activation |

3. Cytotoxic Activity

Cytotoxicity assays have shown that this compound exhibits potent effects against various human cancer cell lines. The compound's ability to disrupt cellular functions leads to increased cell death rates in targeted cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of several derivatives on human tumor cell lines, finding that those with cyclopropane structures exhibited enhanced activity compared to non-cyclopropane counterparts .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds often induce oxidative stress within cancer cells, leading to apoptosis .

- Comparative Analysis : In a comparative study, various derivatives were tested for their anti-inflammatory and anticancer properties, with results indicating that modifications to the cyclopropane structure significantly influenced biological activity .

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(5-cyclopropyl-3-methylfuran-2-yl)acetic acid |

InChI |

InChI=1S/C10H12O3/c1-6-4-9(7-2-3-7)13-8(6)5-10(11)12/h4,7H,2-3,5H2,1H3,(H,11,12) |

InChI Key |

OBHUOPQSVHUSJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=C1)C2CC2)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.